molecular formula C20H44N4 B13917452 Tetrapentylammonium azide CAS No. 113369-01-0

Tetrapentylammonium azide

Cat. No.: B13917452
CAS No.: 113369-01-0
M. Wt: 340.6 g/mol
InChI Key: HPMIQQKDFAVGTQ-UHFFFAOYSA-N
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Description

Tetrapentylammonium azide is a quaternary ammonium compound with the chemical formula (C_{20}H_{44}N_4). It is a member of the organic azide family, known for its high reactivity and versatility in various chemical reactions. This compound is particularly notable for its use in organic synthesis and material sciences due to its ability to release nitrogen gas upon decomposition, making it a valuable reagent in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapentylammonium azide can be synthesized through a liquid-liquid ion exchange process. This involves dissolving tetrapentylammonium bromide in a polar, water-immiscible solvent such as methylene chloride and then contacting it with a saturated solution of sodium azide. The reaction proceeds as follows:

[ \text{(C}5\text{H}{11}\text{)}_4\text{NBr} + \text{NaN}_3 \rightarrow \text{(C}5\text{H}{11}\text{)}_4\text{NN}_3 + \text{NaBr} ]

The organic layer containing this compound is then separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure efficient separation and purification of the product. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and safety.

Chemical Reactions Analysis

Types of Reactions: Tetrapentylammonium azide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azide ion replaces a leaving group in an organic molecule.

    Cycloaddition Reactions:

    Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves alkyl halides and proceeds under mild conditions in polar solvents.

    Cycloaddition: Often catalyzed by copper(I) salts in the presence of a base, such as sodium ascorbate, in a polar solvent like water or dimethyl sulfoxide.

Major Products:

    1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.

    Substituted Azides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Tetrapentylammonium azide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrapentylammonium azide is context-dependent and varies with the specific reaction it is employed in. Generally, it acts as a source of highly reactive azide ions, which can participate in various chemical transformations. In cycloaddition reactions, the azide ion reacts with an alkyne to form a 1,2,3-triazole ring, releasing nitrogen gas in the process. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring .

Comparison with Similar Compounds

    Tetrapentylammonium Bromide: Used as a precursor in the synthesis of tetrapentylammonium azide.

    Tetrabutylammonium Azide: Another quaternary ammonium azide with similar reactivity but different alkyl chain lengths.

    Tetrapentylammonium Chloride: Used in ion-pair chromatography and other analytical applications.

Uniqueness: this compound is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to other quaternary ammonium azides. This makes it particularly useful in specific applications where these properties are advantageous .

Properties

CAS No.

113369-01-0

Molecular Formula

C20H44N4

Molecular Weight

340.6 g/mol

IUPAC Name

tetrapentylazanium;azide

InChI

InChI=1S/C20H44N.N3/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;1-3-2/h5-20H2,1-4H3;/q+1;-1

InChI Key

HPMIQQKDFAVGTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[N-]=[N+]=[N-]

Origin of Product

United States

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